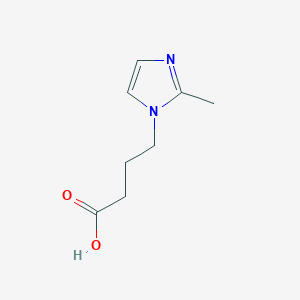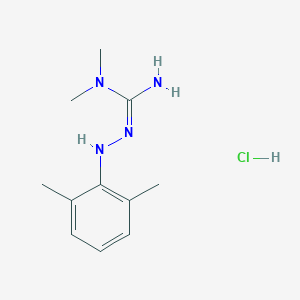
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone, commonly known as PMK-BMDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of cathinones, which are psychoactive substances that have stimulant properties.
Wissenschaftliche Forschungsanwendungen
PMK-BMDP has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Researchers are exploring the use of PMK-BMDP as a potential treatment for various mental health disorders, including depression, anxiety, and addiction. Additionally, PMK-BMDP has shown promising results in preclinical studies as a potential treatment for Parkinson's disease.
Wirkmechanismus
PMK-BMDP acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI), which means that it increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system, resulting in increased alertness, focus, and energy.
Biochemical and Physiological Effects:
PMK-BMDP has been shown to have various biochemical and physiological effects on the body. Studies have shown that PMK-BMDP increases heart rate, blood pressure, and body temperature. Additionally, PMK-BMDP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to increased feelings of pleasure and euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
PMK-BMDP has several advantages for lab experiments, including its high potency and selectivity. Additionally, PMK-BMDP has a relatively long half-life, which makes it useful for studying the long-term effects of the compound. However, PMK-BMDP has several limitations, including its potential for abuse and toxicity.
Zukünftige Richtungen
There are several future directions for research on PMK-BMDP. Researchers are exploring the use of PMK-BMDP as a potential treatment for various mental health disorders, including depression, anxiety, and addiction. Additionally, researchers are investigating the potential use of PMK-BMDP as a neuroprotective agent for Parkinson's disease. Further research is needed to fully understand the potential applications and limitations of PMK-BMDP.
In conclusion, PMK-BMDP is a synthetic compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications and limitations of PMK-BMDP.
Synthesemethoden
PMK-BMDP can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most commonly used method for synthesizing PMK-BMDP is the Mannich reaction, which involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with formaldehyde and 2-methylpiperidine. The resulting product is then treated with hydrochloric acid to obtain PMK-BMDP.
Eigenschaften
CAS-Nummer |
102071-87-4 |
|---|---|
Produktname |
3-(((1,4-Benzodioxan-2-yl)methyl)amino)-1-(2-methylpiperidino)-1-propanone |
Molekularformel |
C18H26N2O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)-1-(2-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C18H26N2O3/c1-14-6-4-5-11-20(14)18(21)9-10-19-12-15-13-22-16-7-2-3-8-17(16)23-15/h2-3,7-8,14-15,19H,4-6,9-13H2,1H3 |
InChI-Schlüssel |
ZHNLBPRYSWJOSV-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
Kanonische SMILES |
CC1CCCCN1C(=O)CCNCC2COC3=CC=CC=C3O2 |
Synonyme |
3-(7,10-dioxabicyclo[4.4.0]deca-1,3,5-trien-9-ylmethylamino)-1-(2-meth yl-1-piperidyl)propan-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



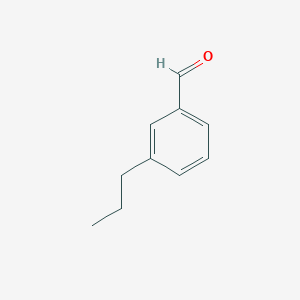





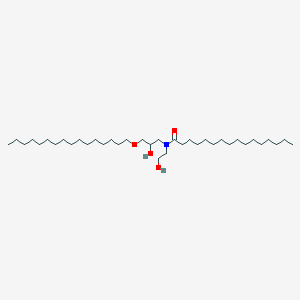



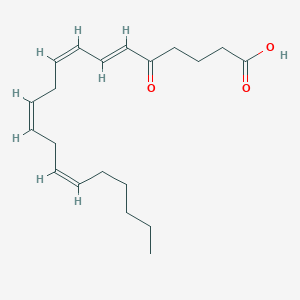
![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)
